molecular formula C11H14BrNO B7512971 N-(1-(4-bromophenyl)propan-2-yl)acetamide

N-(1-(4-bromophenyl)propan-2-yl)acetamide

Cat. No.: B7512971
M. Wt: 256.14 g/mol
InChI Key: IYEIENBACDGTPA-UHFFFAOYSA-N
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Description

N-(1-(4-bromophenyl)propan-2-yl)acetamide is an organic compound with the molecular formula C11H14BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group attached to a propan-2-yl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-bromophenyl)propan-2-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with isopropylamine to form N-(4-bromophenyl)isopropylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-bromophenyl)propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Bromophenyl ketones

    Reduction: Amines or alcohols

    Substitution: Hydroxyl or amino derivatives

Scientific Research Applications

N-(1-(4-bromophenyl)propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-bromophenyl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to enzyme active sites: , inhibiting their activity

    Modulate signaling pathways: involved in inflammation and pain

    Interact with cellular receptors: , affecting cellular responses

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)propionamide
  • N-(4-bromophenyl)butyramide

Uniqueness

N-(1-(4-bromophenyl)propan-2-yl)acetamide is unique due to its specific structural features, including the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(4-bromophenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEIENBACDGTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

17.0 mL (179.7 mmol) acetic anhydride are added to a mixture of 24.2 g (113 mmol) 1-(4-bromophenyl)propane-2-amine and 20 mL AcOH and the reaction mixture is stirred at r.t. over night. The solvent is evaporated in vacuo, and the residue partitonated between TBME and a saturated aq. NaHCO3 solution. The layers are separated and the organic layer is washed with water, dried with Na2SO4, filtered and the solvent is removed in vacuo. The crude product is triturated with DIPE.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
1-(4-bromophenyl)propane-2-amine
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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